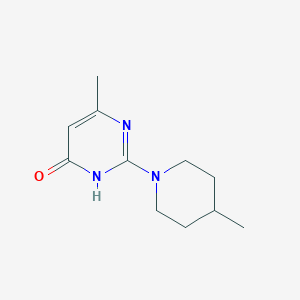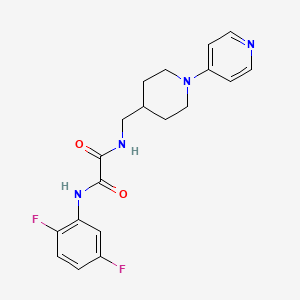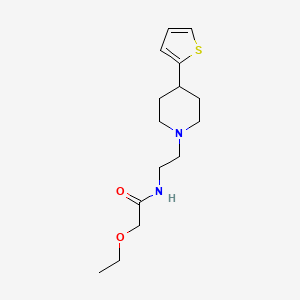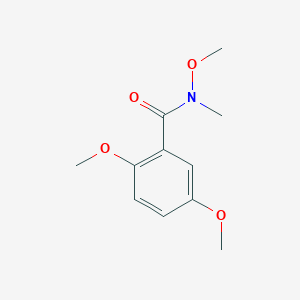
N,2,5-三甲氧基-N-甲基苯甲酰胺
描述
N,2,5-Trimethoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1146443-78-8. It has a molecular weight of 225.24 .
Molecular Structure Analysis
The molecular structure of N,2,5-trimethoxy-N-methylbenzamide is represented by the linear formula C11H15NO4 . The InChI code for this compound is 1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3 .科学研究应用
Antioxidant Activity
Some benzamide compounds, including those similar to N,2,5-trimethoxy-N-methylbenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, which makes them potentially useful in combating oxidative stress-related diseases .
Antibacterial Activity
Benzamides have been reported to show antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that N,2,5-trimethoxy-N-methylbenzamide could potentially be used in the development of new antibacterial agents .
Chemical Synthesis
N,2,5-trimethoxy-N-methylbenzamide can be used as a starting material or intermediate in chemical synthesis . It can be used in the synthesis of other complex organic compounds .
Material Science
Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . N,2,5-trimethoxy-N-methylbenzamide, being a benzamide, could potentially find applications in these areas .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Analytical Chemistry
Benzamides are used in analytical chemistry, particularly in chromatography . N,2,5-trimethoxy-N-methylbenzamide, being a benzamide, could potentially be used in these applications .
安全和危害
属性
IUPAC Name |
N,2,5-trimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDPEOEMOCNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

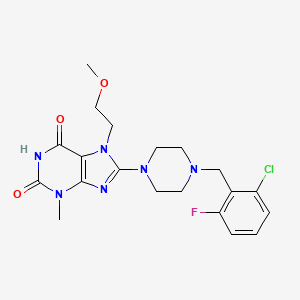
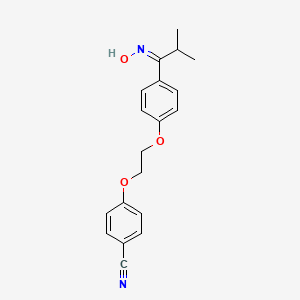
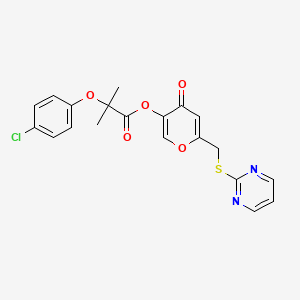
![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)
![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)
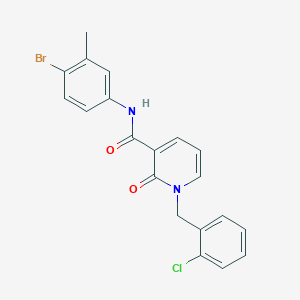

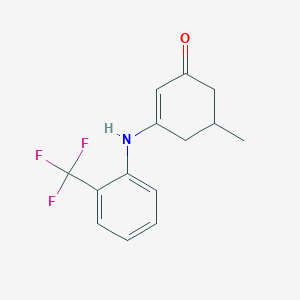
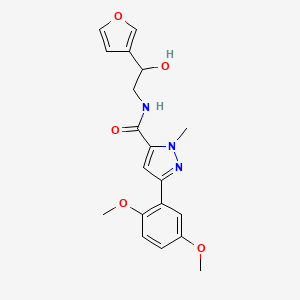
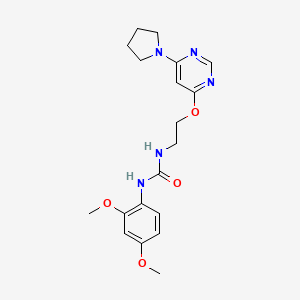
![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)
